molecular formula C7H12Br2 B14123152 (Dibromomethyl)cyclohexane CAS No. 52470-92-5

(Dibromomethyl)cyclohexane

Cat. No.: B14123152
CAS No.: 52470-92-5
M. Wt: 255.98 g/mol
InChI Key: BGIIYFXHQVYTFC-UHFFFAOYSA-N
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Description

(Dibromomethyl)cyclohexane is an organic compound with the molecular formula C7H12Br2 It is a derivative of cyclohexane, where two bromine atoms are attached to a methyl group that is bonded to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(Dibromomethyl)cyclohexane can be synthesized through the bromination of cyclohexane derivatives. One common method involves the reaction of cyclohexane with bromine (Br2) under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective addition of bromine atoms to the methyl group attached to the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(Dibromomethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form cyclohexylmethyl derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include cyclohexylmethyl alcohols or amines.

    Reduction Reactions: Products include cyclohexylmethyl compounds.

    Oxidation Reactions: Products include cyclohexanone derivatives.

Scientific Research Applications

(Dibromomethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Dibromomethyl)cyclohexane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The compound can also interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromocyclohexane: A similar compound with bromine atoms attached to adjacent carbon atoms in the cyclohexane ring.

    1,3-Dibromocyclohexane: Another similar compound with bromine atoms attached to carbon atoms separated by one carbon in the cyclohexane ring.

Uniqueness

(Dibromomethyl)cyclohexane is unique due to the specific positioning of the bromine atoms on the methyl group attached to the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity compared to other dibromo derivatives of cyclohexane.

Properties

CAS No.

52470-92-5

Molecular Formula

C7H12Br2

Molecular Weight

255.98 g/mol

IUPAC Name

dibromomethylcyclohexane

InChI

InChI=1S/C7H12Br2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2

InChI Key

BGIIYFXHQVYTFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(Br)Br

Origin of Product

United States

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